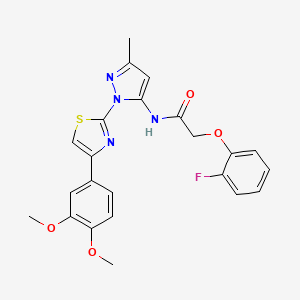

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O4S/c1-14-10-21(26-22(29)12-32-18-7-5-4-6-16(18)24)28(27-14)23-25-17(13-33-23)15-8-9-19(30-2)20(11-15)31-3/h4-11,13H,12H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDVQRVEZCBEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

- A thiazole ring

- A pyrazole ring

- A fluorophenoxy acetamide group

This structural diversity contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within cellular pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation, thereby exerting anti-inflammatory and anticancer effects .

- Receptor Modulation : It can modulate the activity of receptors associated with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxic Effects : Studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is particularly relevant in the context of chronic inflammatory diseases .

Case Studies

- Antitumor Efficacy : In a study assessing thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins involved in cell survival pathways, enhancing its anticancer efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide.

Mechanism of Action :

The compound interacts with specific molecular targets involved in cancer cell proliferation, inhibiting key enzymes or receptors.

Case Studies :

- In vitro studies showed significant inhibition of cell viability in MCF7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values ranging from 10.21 to 14.32 µM .

- Apoptosis induction was observed through caspase activation pathways, indicating its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10.21 - 14.32 | Inhibition of proliferation |

| MDA-MB-231 | Not specified | Induction of apoptosis via caspase activation |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic benefits in conditions characterized by inflammation .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | IC50 values < 15 µM against cancer cell lines |

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Modulation of inflammatory responses |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and pyrazole rings are potential sites for nucleophilic substitution.

-

Thiazole Reactivity : The electron-rich C-2 position of the thiazole ring undergoes nucleophilic substitution with thiols or amines under basic conditions, forming derivatives like thioethers or amines .

-

Pyrazole Alkylation : The N-1 position of the pyrazole ring can react with alkyl halides or acyl chlorides to form substituted analogs, as demonstrated in pyrazole-based syntheses .

Hydrolysis Reactions

The acetamide and ester-like linkages are susceptible to hydrolysis.

-

Acetamide Hydrolysis : Acidic hydrolysis cleaves the amide bond, yielding a carboxylic acid and a pyrazole-thiazole amine .

-

Phenoxy Ether Cleavage : The 2-fluorophenoxy group undergoes cleavage with hydroiodic acid (HI), producing 2-fluorophenol .

Oxidation and Reduction Reactions

Key functional groups undergo redox transformations.

-

Thiazole Sulfur Oxidation : The thiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂.

-

Methyl Group Oxidation : The 3-methyl group on the pyrazole ring oxidizes to a carboxylic acid under strong oxidative conditions .

Cyclization and Condensation Reactions

The compound participates in cyclization to form fused heterocycles.

-

Heterocycle Fusion : Copper-catalyzed coupling reactions enable cyclization with aryl halides, forming polycyclic structures .

-

Linker Modification : The acetamide group reacts with POCl₃ to form nitriles or thioamides .

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution at activated positions.

-

Nitration : The electron-rich 3,4-dimethoxyphenyl ring undergoes nitration at the para position .

-

Friedel-Crafts Acetylation : The 2-fluorophenoxy group directs electrophilic substitution to the ortho/para positions .

Photochemical and Thermal Reactions

Stability under varying conditions:

| Condition | Outcome | Reference |

|---|---|---|

| UV light (254 nm) | Degradation of acetamide linkage | |

| Heat (>200°C) | Pyrolysis of thiazole ring |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with chloro (e.g., 3,4-dichlorophenyl ) or methylamino groups in analogs. Methoxy substituents may improve aqueous solubility but reduce electrophilic reactivity compared to chloro groups.

Core Modifications :

Crystallography:

- In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings exhibit a 61.8° dihedral angle , creating a twisted conformation stabilized by N–H⋯N hydrogen bonds . The target compound’s 3,4-dimethoxyphenyl group may reduce this angle due to steric and electronic effects, altering packing efficiency and solubility.

Computational and Spectral Analysis

- For example, the target’s methoxy groups likely increase electron density on the thiazole ring, affecting binding to electron-deficient targets.

- Spectral Data: Analogs such as N-(4-(2-(methylamino)thiazol-4-yl)phenyl)acetamide show characteristic NMR peaks for acetamide NH (~δ 10.2 ppm) and thiazole protons (~δ 7.5–8.0 ppm). The target’s fluorophenoxy group would introduce distinct ¹⁹F NMR signals and downfield shifts in aromatic regions.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1: Condensation of 3,4-dimethoxyphenylthiazole with 3-methylpyrazole-5-amine under Pd-catalyzed cross-coupling to form the pyrazole-thiazole core .

- Step 2: Acetamide functionalization via nucleophilic substitution using 2-(2-fluorophenoxy)acetyl chloride in anhydrous DMF, with triethylamine as a base .

Yield Optimization: - Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor intermediates via TLC/HPLC to minimize side products .

Q. Q2. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the thiazole (δ 7.2–7.8 ppm), pyrazole (δ 6.5–7.0 ppm), and fluorophenoxy (δ 6.8–7.4 ppm) groups. Compare with simulated spectra from DFT calculations .

- HRMS: Validate molecular weight (e.g., expected [M+H]+ at m/z 466.15).

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry if single crystals are obtained .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to target proteins, and what are the limitations?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. The fluorophenoxy group may enhance hydrophobic binding .

- MD Simulations: Run 100-ns trajectories to assess stability of ligand-protein complexes.

- Limitations: Over-reliance on static crystal structures may miss dynamic allosteric effects. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. Q4. How should researchers address contradictory bioactivity data across cell-based assays?

Methodological Answer: Contradictions may arise from:

- Cellular Context: Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific uptake .

- Dose-Response Curves: Use 8-point dilution series (1 nM–100 µM) to calculate accurate IC50 values.

- Metabolic Stability: Perform LC-MS to check for compound degradation in media .

Q. Q5. What strategies can elucidate the role of the 2-fluorophenoxy moiety in modulating pharmacokinetics?

Methodological Answer:

- Isosteric Replacement: Synthesize analogs with Cl, Br, or OCH3 substituents and compare logP (octanol-water partition) and metabolic half-life in liver microsomes .

- PET Imaging: Radiolabel the fluorine (18F) to track in vivo distribution .

- CYP450 Inhibition Assays: Assess if fluorophenoxy reduces metabolism by CYP3A4/2D6 .

Q. Q6. How can researchers design SAR studies to optimize selectivity against off-target receptors?

Methodological Answer:

- Fragment-Based Screening: Identify core pharmacophores using SPR or thermal shift assays.

- Selectivity Panels: Test against 50+ kinases or GPCRs (e.g., Eurofins Panlabs® panel).

- Co-crystallization: Resolve structures with off-targets to guide steric modifications (e.g., methyl group at pyrazole C3) .

Q. Q7. What experimental controls are essential when evaluating this compound’s cytotoxicity?

Methodological Answer:

- Solvent Controls: Include DMSO (≤0.1% v/v) to rule out solvent-induced stress.

- Positive Controls: Use staurosporine for apoptosis or doxorubicin for necrosis.

- ROS Scavengers: Add N-acetylcysteine to distinguish ROS-mediated vs. direct cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.